![molecular formula C10H6ClNO3 B12898482 4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
4-Chlorobenzo[d]oxazole-2-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzo[d]oxazole-2-acrylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 4-position and an acrylic acid moiety at the 2-position of the benzoxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzo[d]oxazole-2-acrylic acid typically involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde under acidic conditions to form the benzoxazole ring. The acrylic acid moiety can be introduced through a subsequent reaction with acryloyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorobenzo[d]oxazole-2-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced derivatives, and substitution can result in various substituted benzoxazole derivatives .
Applications De Recherche Scientifique
4-Chlorobenzo[d]oxazole-2-acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-Chlorobenzo[d]oxazole-2-acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound without the chlorine and acrylic acid moieties.
4-Chlorobenzoxazole: Similar structure but lacks the acrylic acid moiety.
2-Acryloylbenzoxazole: Similar structure but lacks the chlorine atom.
Uniqueness
4-Chlorobenzo[d]oxazole-2-acrylic acid is unique due to the presence of both the chlorine atom and the acrylic acid moiety, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H6ClNO3 |
|---|---|
Poids moléculaire |
223.61 g/mol |
Nom IUPAC |
(E)-3-(4-chloro-1,3-benzoxazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-6-2-1-3-7-10(6)12-8(15-7)4-5-9(13)14/h1-5H,(H,13,14)/b5-4+ |
Clé InChI |
SEKBAUBZVGQASF-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)Cl)N=C(O2)/C=C/C(=O)O |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)N=C(O2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



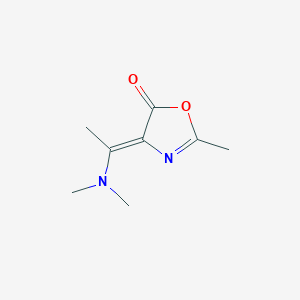
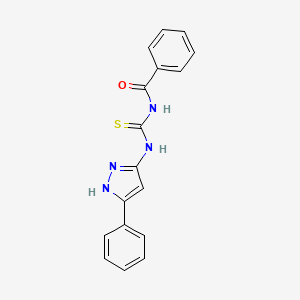
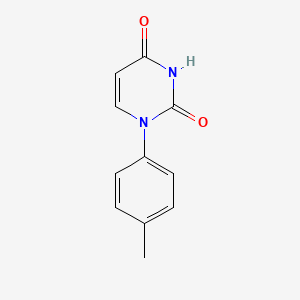
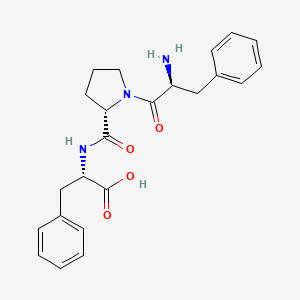
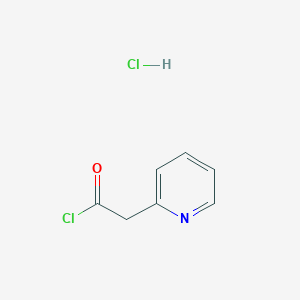
![Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12898427.png)
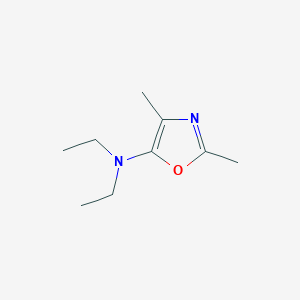
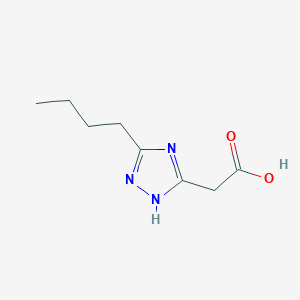
![1-Phenylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12898440.png)

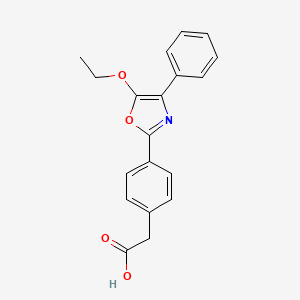
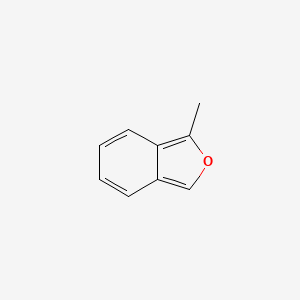
![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)
